molecular formula C11H13N3O7 B14324438 N-Nitroso-N-p-nitrophenyl-D-ribosylamine CAS No. 111955-14-7

N-Nitroso-N-p-nitrophenyl-D-ribosylamine

Cat. No.: B14324438
CAS No.: 111955-14-7
M. Wt: 299.24 g/mol
InChI Key: MBTDQCAJLLFUCK-QHPFDFDXSA-N
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Description

N-Nitroso-N-p-nitrophenyl-D-ribosylamine is a nitroso compound characterized by a ribose sugar moiety linked to a p-nitrophenyl group and a nitroso functional group. The ribosyl group may influence its metabolic pathways and bioavailability compared to simpler N-nitrosamines.

Properties

CAS No.

111955-14-7

Molecular Formula

C11H13N3O7

Molecular Weight

299.24 g/mol

IUPAC Name

N-(4-nitrophenyl)-N-[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]nitrous amide

InChI

InChI=1S/C11H13N3O7/c15-8-5-21-11(10(17)9(8)16)13(12-18)6-1-3-7(4-2-6)14(19)20/h1-4,8-11,15-17H,5H2/t8-,9-,10-,11?/m1/s1

InChI Key

MBTDQCAJLLFUCK-QHPFDFDXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-Nitroso-N-p-nitrophenyl-D-ribosylamine typically involves the nitrosation of the corresponding amine. This process can be carried out using nitrous acid (HNO2) or other nitrosating agents under acidic conditions. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

N-Nitroso-N-p-nitrophenyl-D-ribosylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Nitroso-N-p-nitrophenyl-D-ribosylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mutagen.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Nitroso-N-p-nitrophenyl-D-ribosylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, and its pathways involve nitrosation and subsequent reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-Nitroso-N-p-nitrophenyl-D-ribosylamine with analogous NOCs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Registry Number
This compound C₁₇H₁₈N₂O₈ 402.34 Ribosyl, p-nitrophenyl, nitroso Not provided
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 74.08 Dimethyl, nitroso 62-75-9
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.22 Diphenyl, nitroso 86-30-6
N-Nitrosodiethylamine (NDEA) C₄H₁₀N₂O 102.14 Diethyl, nitroso 55-18-5
N-Nitrosodiisobutylamine (NDIBA) C₈H₁₈N₂O 158.24 Diisobutyl, nitroso 997-95-5

Key Observations :

  • The aromatic p-nitrophenyl group may increase stability and resistance to metabolic degradation compared to aliphatic NOCs .

Carcinogenicity and Toxicity

N-Nitroso compounds are potent carcinogens in animal models, with mechanisms involving metabolic activation to alkylating agents that form DNA adducts .

Compound Carcinogenicity (Species) Key Metabolic Pathway DNA Adducts Identified
This compound Not directly studied Likely CYP450-mediated oxidation* No data
NDMA Liver, kidney (rodents) CYP2E1 activation to methyldiazonium ion O⁶-methylguanine
NDEA Liver, esophagus (rodents) CYP2A6 oxidation to ethyldiazonium ion O⁶-ethylguanine
N-Nitrosodiphenylamine Weak carcinogen (rodents) Limited metabolic activation No significant adducts

Notes:

  • Aromatic NOCs like N-Nitrosodiphenylamine exhibit weaker carcinogenicity due to reduced electrophilic reactivity .

Environmental and Dietary Exposure

While volatile NOCs (e.g., NDMA, NDEA) are detected in foods like cured meats and beer (<0.1–1.0 µg/kg), non-volatile NOCs (e.g., ribosyl derivatives) may exist at higher concentrations but are understudied .

Regulatory and Research Status

  • NDMA: Classified as a Group 2A carcinogen (IARC) with strict occupational exposure limits .
  • N-Nitrosodiphenylamine : Regulated under EPA guidelines due to environmental persistence .

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